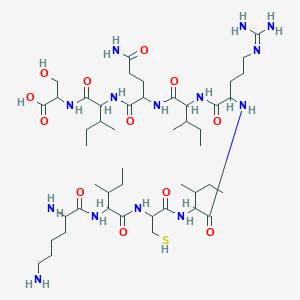
IL-1 Receptor Peptide (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The IL-1 Receptor Peptide (human) is a synthetic peptide designed to interact with the interleukin-1 receptor type 1 (IL-1R1). This receptor is a crucial component of the immune system, playing a significant role in mediating inflammatory responses. The peptide mimics the natural binding of interleukin-1 to its receptor, thereby modulating the immune response. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The IL-1 Receptor Peptide (human) is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis technique . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by an Fmoc group, which is removed before the next amino acid is added. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods: Industrial production of the IL-1 Receptor Peptide (human) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Chemical Reactions Analysis
Types of Reactions: The IL-1 Receptor Peptide (human) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to bind to the IL-1R1 receptor, thereby inhibiting the binding of interleukin-1β.
Common Reagents and Conditions: The synthesis of the IL-1 Receptor Peptide (human) involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like piperidine. The reactions are typically carried out under inert conditions to prevent oxidation.
Major Products Formed: The major product formed is the IL-1 Receptor Peptide (human) itself, which is then purified and characterized to ensure its efficacy and purity.
Scientific Research Applications
The IL-1 Receptor Peptide (human) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide-receptor interactions and to develop new synthetic methodologies for peptide synthesis.
Biology: Investigated for its role in modulating immune responses, particularly in inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting inflammatory pathways.
Mechanism of Action
The IL-1 Receptor Peptide (human) exerts its effects by binding to the IL-1R1 receptor, thereby blocking the interaction of interleukin-1β with its receptor . This inhibition prevents the downstream signaling cascade that leads to inflammation. The peptide effectively modulates the immune response by reducing the production of pro-inflammatory cytokines and other inflammatory mediators.
Comparison with Similar Compounds
IL-1 Receptor Antagonist (IL-1Ra): A naturally occurring inhibitor of the IL-1 receptor that competes with interleukin-1 for receptor binding.
IL-1β Inhibitors: Synthetic compounds designed to neutralize the activity of interleukin-1β.
Other Cytokine Receptor Peptides: Peptides targeting other cytokine receptors, such as the tumor necrosis factor receptor (TNFR) and the interleukin-6 receptor (IL-6R).
Uniqueness: The IL-1 Receptor Peptide (human) is unique in its design to specifically target the IL-1R1 receptor, providing a more targeted approach to modulating the immune response compared to broader cytokine inhibitors. Its synthetic nature also offers advantages in terms of stability, ease of production, and cost-effectiveness .
Properties
IUPAC Name |
2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88N14O12S/c1-9-24(5)34(58-38(64)28(49)16-13-14-20-48)45(71)57-32(23-74)41(67)61-36(26(7)11-3)42(68)54-29(17-15-21-53-47(51)52)39(65)59-35(25(6)10-2)43(69)55-30(18-19-33(50)63)40(66)60-37(27(8)12-4)44(70)56-31(22-62)46(72)73/h24-32,34-37,62,74H,9-23,48-49H2,1-8H3,(H2,50,63)(H,54,68)(H,55,69)(H,56,70)(H,57,71)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,72,73)(H4,51,52,53) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDXDGWGCJILTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88N14O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15130157.png)
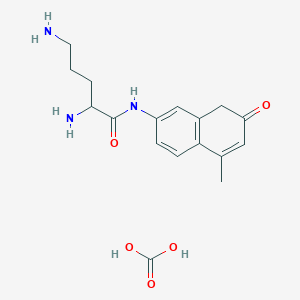
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol](/img/structure/B15130164.png)
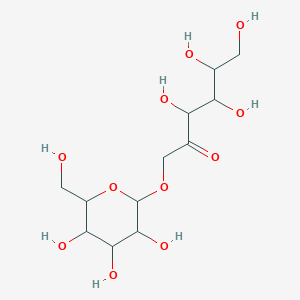
![1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B15130181.png)
![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B15130195.png)


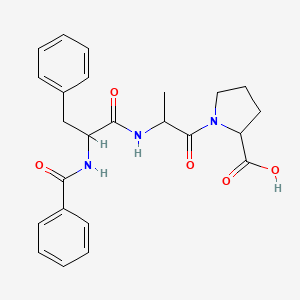
![1H-Cyclopenta[c]furan-1-one,3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B15130219.png)
![Quinolinium, 1-(2-hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, tetrafluoroborate(1-)](/img/structure/B15130224.png)
![4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B15130225.png)
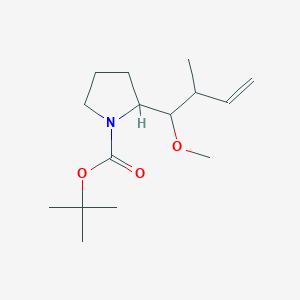
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B15130239.png)
